molecular formula C13H20FN3 B1386383 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline CAS No. 835633-79-9

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Cat. No.: B1386383
CAS No.: 835633-79-9
M. Wt: 237.32 g/mol
InChI Key: NOGFOWCYFNRFJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline typically involves the reaction of 3-fluoroaniline with 4-isopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and piperazine ring contribute to its reactivity and selectivity, allowing it to bind to and modulate various biological targets. These interactions can influence cellular processes and biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: A simpler fluorinated aniline compound with similar reactivity but lacking the piperazine ring.

    4-Isopropylpiperazine: A piperazine derivative without the fluorinated aniline moiety.

    4-Fluoro-3-(4-isopropylpiperazin-1-yl)aniline: A positional isomer with different substitution patterns.

Uniqueness

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is unique due to the combination of its fluorine atom and piperazine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(15)9-12(13)14/h3-4,9-10H,5-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFOWCYFNRFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206063
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835633-79-9
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835633-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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